molecular formula C18H18ClNO4 B8283337 Methyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate

Methyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate

Cat. No. B8283337
M. Wt: 347.8 g/mol
InChI Key: JIKYERBDTOGAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08580972B2

Procedure details

27.8 g (79.9 mmol) of methyl N-{2-[2-(4-chlorophenoxy)phenyl]-1-oxoethyl}-N-methylglycinate (compound IIIb) was dissolved in 150 mL of toluene. 11.5 g of sodium tert-butoxyde were added, and the resulting mixture was stirred overnight at room temperature. 350 mL of water were added, and the resulting mixture was extracted three times with 150 mL of ethyl acetate. The combined organic phases were washed with 200 mL of water. The aqueous phases were combined and pH was adjusted to 1 with HCl 2 M. The solvent was removed by filtration, and the solid was recrystallized twice with methanol, to obtain 5.4 g of 3-[2-(4-chlorophenoxy)phenyl]-1-methylpyrrolidine-2,4-dione (compound IVb) as a solid. Yield: 21.4%.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([O:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:13][C:14]([N:16]([CH3:22])[CH2:17][C:18](OC)=[O:19])=[O:15])=[CH:4][CH:3]=1.[Na].O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([O:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH:13]2[C:18](=[O:19])[CH2:17][N:16]([CH3:22])[C:14]2=[O:15])=[CH:4][CH:3]=1 |^1:24|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)N(CC(=O)OC)C)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted three times with 150 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with 200 mL of water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solid was recrystallized twice with methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)C2C(N(CC2=O)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 21.4%
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.